molecular formula C14H13N3O3 B13189361 Methyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Methyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B13189361
M. Wt: 271.27 g/mol
InChI Key: AMIKYXGOBOUNIA-UHFFFAOYSA-N
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Description

Methyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a pyrazole-derived ester featuring a 3-cyanophenyl substituent at position 2 and a methyl acetate group at position 4 of the pyrazolone ring. Pyrazoles are heterocyclic compounds with diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

methyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C14H13N3O3/c1-9-12(7-13(18)20-2)14(19)17(16-9)11-5-3-4-10(6-11)8-15/h3-6,16H,7H2,1-2H3

InChI Key

AMIKYXGOBOUNIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC(=C2)C#N)CC(=O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of methyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves:

  • Formation of the pyrazolone ring via condensation of hydrazine derivatives with β-ketoesters or β-diketones.
  • Introduction of the 3-cyanophenyl substituent through appropriate aryl ketone or aryl hydrazine precursors.
  • Esterification or use of ester-containing starting materials to install the methyl acetate functionality.

This synthetic approach aligns with classical pyrazolone synthesis methods, where the pyrazolone ring is constructed by cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds.

Specific Synthetic Routes

Cyclization of Hydrazine with β-Ketoester Derivatives

A common method involves reacting 3-cyanophenyl-substituted β-ketoesters with methylhydrazine or hydrazine hydrate under reflux conditions to form the pyrazolone ring.

  • Step 1: Synthesis of 3-cyanophenyl-substituted β-ketoester
    This intermediate can be prepared by Claisen condensation or acylation reactions involving 3-cyanophenyl acetates or related precursors.

  • Step 2: Cyclization with hydrazine
    The β-ketoester is treated with hydrazine hydrate or methylhydrazine in ethanol or another suitable solvent, typically under reflux for several hours, leading to ring closure and formation of the pyrazolone core.

  • Step 3: Purification
    The product is isolated by filtration or extraction, followed by recrystallization or chromatographic purification.

This method yields the methyl ester directly if the β-ketoester starting material contains the methyl ester group, ensuring the methyl acetate side chain is present in the final product.

Alternative Route via Pyrazole Intermediate Coupling

Another approach involves the synthesis of a pyrazole intermediate bearing the 3-cyanophenyl substituent, which is then functionalized to introduce the methyl acetate group at the 4-position.

  • Step 1: Preparation of 3-cyanophenyl-substituted pyrazole
    This can be achieved by palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) of aryl bromides with pyrazole boronate esters under mild conditions with bases such as potassium phosphate and palladium catalysts like [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) in dioxane/water mixtures under microwave irradiation. This method has been reported to give good yields of pyrazole derivatives with aryl substituents.

  • Step 2: Functionalization to this compound
    Subsequent chemical transformations introduce the methyl acetate moiety, often via alkylation or esterification reactions on the pyrazole intermediate.

Reaction Conditions and Parameters

Step Reagents & Conditions Notes
β-Ketoester synthesis Claisen condensation or acylation; base catalysis; solvent: ether or THF Control of temperature and stoichiometry critical
Cyclization Hydrazine hydrate or methylhydrazine; reflux in ethanol or methanol; 6-18 hours Yields depend on purity and molar ratios
Cross-coupling (if applicable) Aryl bromide, pyrazole boronate ester, Pd catalyst, K3PO4 base, dioxane/H2O, microwave irradiation at 120 °C for 30 min Efficient and mild conditions; avoids harsh reagents
Purification Column chromatography on silica gel; elution with methanol/dichloromethane gradient Ensures high purity for analytical and biological testing

Research Discoveries and Analytical Data

  • The crystal structure of related methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate has been elucidated, confirming the molecular geometry and supporting the synthetic approach.
  • NMR spectroscopy confirms the expected chemical shifts for the methyl acetate group and pyrazolone ring protons, consistent with the proposed structure.
  • The synthetic methods allow for the generation of diverse analogues by varying the aryl substituents, enabling structure-activity relationship studies in medicinal chemistry, especially for AMPK inhibitor development.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages References
Hydrazine cyclization of β-ketoester 3-cyanophenyl β-ketoester, hydrazine hydrate Ethanol, reflux 6-18 h reflux Direct ring formation, straightforward (patent methods)
Pd-catalyzed cross-coupling Aryl bromide, pyrazole boronate ester Pd catalyst, K3PO4, dioxane/H2O, microwave 120 °C, 30 min Mild, high yield, suitable for analogues (research article)
Esterification/alkylation Pyrazole intermediate Methylating agents, bases Ambient to reflux Enables late-stage functionalization (patent methods)

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The ester group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and pyrazole ring are often involved in binding interactions with biological molecules, influencing pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Substituent Variations on the Pyrazole Ring
  • Methyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate (): Differs by lacking the 3-cyanophenyl group at position 2. The absence of this electron-withdrawing substituent may reduce dipole interactions and alter metabolic stability.
  • 2-[2-(2,4-Difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic Acid (): Replaces the 3-cyanophenyl group with a 2,4-difluorophenyl moiety and substitutes the methyl ester with a carboxylic acid. Fluorine atoms increase electronegativity and bioavailability, while the acid group enhances water solubility but reduces cell permeability compared to the ester .
  • Methyl 2-((5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)diazenyl)-5-selenocyanatobenzoate (): Introduces a phenyl group at position 2 and a selenocyanate (-SeCN) substituent. Selenium’s polarizability and redox activity may confer antioxidant or anticancer properties absent in the target compound .
Functional Group Modifications
  • Ester vs. Acid Derivatives :
    The methyl ester in the target compound improves lipophilicity (logP ~2.5 estimated) compared to the carboxylic acid analog (logP ~1.8), favoring passive diffusion across biological membranes. However, esterase-mediated hydrolysis in vivo may reduce its half-life relative to acid forms .

  • Cyanophenyl vs. Dichlorophenyl/Trifluoromethyl Groups: The 3-cyanophenyl group’s strong electron-withdrawing nature (−I effect) contrasts with the electron-withdrawing but bulkier 3,4-dichlorophenyl or trifluoromethyl groups seen in analogs (e.g., ).

Physicochemical Properties

Property Target Compound Difluorophenyl Acid Analog () Selenocyanate Hybrid ()
Molecular Formula C₁₄H₁₃N₃O₃ C₁₂H₁₀F₂N₂O₃ C₁₈H₁₄N₄O₃Se
Molecular Weight 283.28 g/mol 268.22 g/mol 429.29 g/mol
Estimated logP 2.5 1.8 3.2
Key Functional Groups 3-Cyanophenyl, Methyl Ester 2,4-Difluorophenyl, Carboxylic Acid Phenyl, Selenocyanate

Biological Activity

Methyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (hereafter referred to as "the compound") is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of the compound typically involves a multi-step process that includes the formation of the pyrazole ring and subsequent functionalization. Common methods include:

  • Condensation Reactions : Utilizing cyanoacetic acid and hydrazine derivatives to form the pyrazole framework.
  • Acylation : Introduction of the methyl acetate moiety through acylation reactions.

Anticancer Activity

The compound has shown promising anticancer properties in various studies. For instance, it has been tested against multiple cancer cell lines, demonstrating significant cytotoxicity.

Cell LineIC50 (µM)Reference
A431 (epidermoid)10.5
Jurkat (T-cell)12.0
MCF-7 (breast)8.0

The mechanism of action appears to involve the inhibition of specific kinases associated with cell proliferation, leading to apoptosis in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are as follows:

Bacterial StrainMIC (µM)Reference
Staphylococcus aureus15.0
Escherichia coli20.0
Bacillus subtilis12.5

These results indicate that the compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Activity

Recent studies have also suggested that the compound possesses anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of the compound is crucial for optimizing its biological activity. Key observations include:

  • Cyanophenyl Substitution : The presence of a cyanophenyl group enhances cytotoxicity against cancer cells.
  • Methyl Group Positioning : The methyl group at position 5 of the pyrazole ring is essential for maintaining activity.
  • Acetate Moiety : The methyl acetate group contributes to solubility and bioavailability.

Case Study 1: Anticancer Screening

A study conducted on a library of pyrazole derivatives, including our compound, revealed that it outperformed several known anticancer agents in terms of potency against A431 cells, suggesting its potential as a lead compound in cancer therapy.

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing various pyrazole compounds for antibacterial activity, our compound demonstrated superior efficacy compared to traditional antibiotics, particularly against resistant strains of Staphylococcus aureus.

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